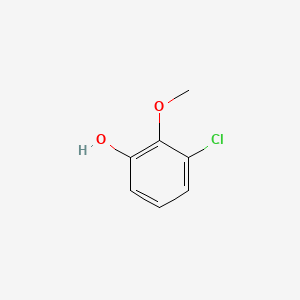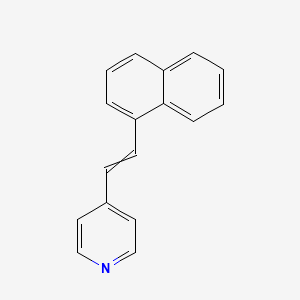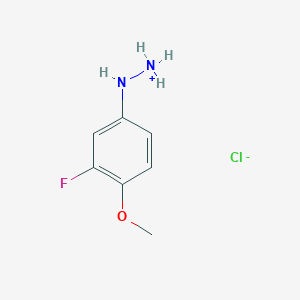
Ac-D-Arg-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl-D-arginine (Ac-D-Arg-OH) is a derivative of the amino acid arginine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the arginine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-D-arginine typically involves the acetylation of D-arginine. One common method is the reaction of D-arginine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective acetylation of the amino group.
Another method involves the use of N-acetylimidazole as the acetylating agent. This reaction is performed in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of Acetyl-D-arginine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions. The purification steps are also scaled up, often involving high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetyl-D-arginine can undergo various chemical reactions, including:
Oxidation: The guanidino group of Acetyl-D-arginine can be oxidized to form urea derivatives.
Reduction: The compound can be reduced to form deacetylated arginine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are performed in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetyl group. The reactions are carried out in polar solvents like DMF or DCM at room temperature.
Major Products Formed
Oxidation: Urea derivatives and other oxidized forms of arginine.
Reduction: Deacetylated arginine and other reduced forms.
Substitution: Various substituted derivatives of arginine depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetyl-D-arginine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its effects on enzyme activity.
Medicine: Acetyl-D-arginine is investigated for its potential therapeutic effects, including its role in nitric oxide production and cardiovascular health.
Industry: It is used in the production of pharmaceuticals and as a research reagent in various biochemical assays.
Mecanismo De Acción
The mechanism of action of Acetyl-D-arginine involves its interaction with various molecular targets and pathways. One of the primary targets is the enzyme nitric oxide synthase, which catalyzes the production of nitric oxide from arginine. Acetyl-D-arginine can modulate the activity of this enzyme, leading to changes in nitric oxide levels and subsequent physiological effects.
Additionally, Acetyl-D-arginine can influence the activity of other enzymes involved in arginine metabolism, such as arginase and ornithine decarboxylase. These interactions can affect the levels of other metabolites and have downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-arginine: Similar to Acetyl-D-arginine but with the L-configuration. It has similar biological activities but may differ in its interaction with enzymes and receptors.
N-Acetyl-L-citrulline: Another acetylated derivative of an amino acid, with different metabolic pathways and effects.
N-Acetyl-L-ornithine: Similar structure but different biological functions and applications.
Uniqueness
Acetyl-D-arginine is unique due to its D-configuration, which can result in different interactions with biological molecules compared to its L-counterpart. This uniqueness makes it valuable in studying stereochemistry and its effects on biological activity.
Propiedades
IUPAC Name |
(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O3.2H2O/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);2*1H2/t6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUXDHOAJIMUEB-QYCVXMPOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCCN=C(N)N)C(=O)O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2389-86-8 |
Source


|
| Record name | N2-acetyl-D-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B7949355.png)






